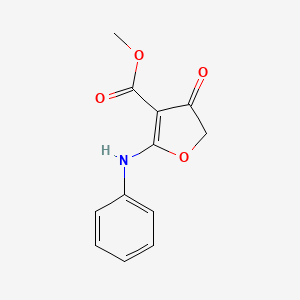
6-hydroxy-N,1-dimethylindole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-hydroxy-N,1-dimethylindole-3-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and biology .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-N,1-dimethylindole-3-carboxamide typically involves the functionalization of the indole ring. One common method is the Larock heteroannulation, which uses palladium(II) acetate and potassium carbonate as catalysts . Another approach involves the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale synthesis techniques, such as continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
6-hydroxy-N,1-dimethylindole-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using titanium(III) chloride solution.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Reduction: Aqueous titanium(III) chloride solution.
Substitution: Various electrophiles under mild conditions.
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations, reduced indole derivatives, and substituted indole compounds .
科学研究应用
6-hydroxy-N,1-dimethylindole-3-carboxamide has numerous applications in scientific research:
Chemistry: Used as a precursor for synthesizing other biologically active indole derivatives.
Biology: Investigated for its role in cell signaling and interaction with various biological receptors.
Medicine: Explored for its potential antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and as a flavor and fragrance agent.
作用机制
The mechanism of action of 6-hydroxy-N,1-dimethylindole-3-carboxamide involves its interaction with various enzymes and proteins. The carboxamide moiety forms hydrogen bonds with these targets, inhibiting their activity . This interaction is crucial for its biological effects, including antiviral and anticancer activities .
相似化合物的比较
Similar Compounds
1H-indole-3-carbaldehyde: A precursor for synthesizing biologically active molecules.
4,6-dichloro-N-(4,4-dimethylcyclohexyl)-1H-indole-2-carboxamide: Known for its antiviral activity.
N-(4,4-dimethylcyclohexyl)-4,6-difluoro-1H-indole-2-carboxamide: Another antiviral agent.
Uniqueness
6-hydroxy-N,1-dimethylindole-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and carboxamide groups enable diverse interactions with biological targets, making it a valuable compound in medicinal chemistry .
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
6-hydroxy-N,1-dimethylindole-3-carboxamide |
InChI |
InChI=1S/C11H12N2O2/c1-12-11(15)9-6-13(2)10-5-7(14)3-4-8(9)10/h3-6,14H,1-2H3,(H,12,15) |
InChI 键 |
ALTIHNKZQMTOFA-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)C1=CN(C2=C1C=CC(=C2)O)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((3-Chloropyrazin-2-yl)amino)-1-((3aS,4R,6aR)-2,2-dimethyl-6-((trityloxy)methyl)-4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)ethanone](/img/structure/B8605609.png)

![2-Pyridinamine, 6-[(aminooxy)methyl]-](/img/structure/B8605631.png)







![Silane, tris(1-methylethyl)[(2-methyl-3-furanyl)methoxy]-](/img/structure/B8605686.png)



